

Application Note: Determination of Fenbutatin Oxide in Fruits and Vegetables

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Compound of Interest

Compound Name: Fenbutatin oxide-d30

Cat. No.: B12426267

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Introduction

Fenbutatin oxide is an organotin acaricide used to control mites on a variety of fruit and vegetable crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenbutatin oxide in food products.[2] This application note details two robust and sensitive analytical methods for the quantitative determination of fenbutatin oxide residues in fruit and vegetable matrices: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) coupled with a modified QuEChERS sample preparation and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) following derivatization. These methods are crucial for ensuring food safety and compliance with regulatory standards.

Method 1: HPLC-MS/MS with Modified QuEChERS

This method offers a rapid, selective, and sensitive approach for the determination of fenbutatin oxide without the need for derivatization, which can sometimes lead to an underestimation of the analyte concentration.[3][4]

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

- Homogenization: Weigh 10 g of a representative homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

- Extraction:
 - Add 10 mL of acetonitrile containing 1% formic acid (v/v).[\[3\]](#)[\[4\]](#)
 - Add the appropriate amount of internal standard.
 - Securely cap the tube and vortex vigorously for 1 minute.[\[5\]](#)
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.
 - Immediately shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[\[5\]](#)
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.[\[3\]](#)[\[4\]](#) PSA is effective for the cleanup of fruit and vegetable extracts.[\[3\]](#)[\[4\]](#)
 - Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at high speed for 5 minutes.
- Sample for Analysis: Transfer the cleaned extract into an autosampler vial for HPLC-MS/MS analysis.[\[5\]](#)

2. HPLC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[\[3\]](#)[\[4\]](#)
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., Hypersil Gold C₁₈, 3.0 μm, 2.1 mm × 100 mm) is suitable.[\[3\]](#)[\[4\]](#)

- Mobile Phase: A gradient of methanol (A) and 0.1% (v/v) formic acid in water (B).[\[3\]](#)[\[4\]](#)
- Flow Rate: 0.25 mL/min.[\[3\]](#)[\[4\]](#)
- Injection Volume: 10 µL.[\[3\]](#)[\[4\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[\[3\]](#)[\[4\]](#)
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).[\[3\]](#)[\[4\]](#)
 - MRM Transitions: Specific precursor-to-product ion transitions for fenbutatin oxide should be monitored for quantification and confirmation. A common transition is m/z 518.96 → 463.04 for quantification.[\[3\]](#)[\[4\]](#)

Method 2: GC-MS/MS with Grignard Derivatization

This method is a classic and reliable approach for the analysis of fenbutatin oxide, particularly when simultaneous analysis with other organotin compounds is required.[\[2\]](#)

Experimental Protocol

1. Sample Preparation and Derivatization

- Digestion and Extraction:
 - Digest the homogenized sample with a mixture of HCl/THF (1:10, v/v).[\[2\]](#)
 - Extract the digest with hexane.[\[2\]](#)
- Derivatization:
 - Concentrate the hexane extract.
 - Add Grignard reagent (e.g., ethylmagnesium bromide, EtMgBr) to the extract and allow it to react.[\[2\]](#) This step converts the polar fenbutatin oxide into a more volatile derivative suitable for GC analysis.

- Cleanup:
 - Purify the derivatized extract using a Florisil solid-phase extraction (SPE) column.[\[2\]](#)
- Sample for Analysis: Elute the derivatized analyte and concentrate it for GC-MS/MS analysis.[\[2\]](#)

2. GC-MS/MS Analysis

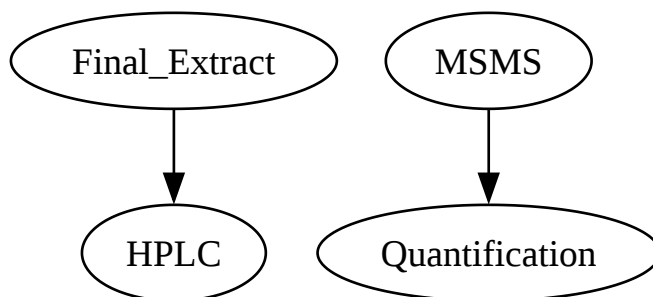
- Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.[\[2\]](#)
- Chromatographic Conditions:
 - Column: A low-polarity capillary column (e.g., DB-5ms).
 - Injector: Splitless injection.
 - Carrier Gas: Helium.
 - Temperature Program: An optimized temperature ramp to ensure good separation of the derivatized analyte from matrix components.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).[\[2\]](#)
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized fenbutatin oxide.

Quantitative Data Summary

The following table summarizes typical performance data for the described analytical methods.

| Parameter | HPLC-MS/MS with QuEChERS | GC-MS/MS with Derivatization |
|---------------------------------------|-------------------------------|---|
| Matrix | Fruits & Vegetables (general) | Apple[2] |
| **Linearity (R ²) ** | >0.99 (0.005–1 mg/kg)[3][4] | Not explicitly stated, but method validated for good linearity[2] |
| Limit of Detection (LOD) | 0.002 mg/kg[3][4] | 3.4 µg/kg (as Sn)[2] |
| Limit of Quantitation (LOQ) | 0.007 mg/kg[3][4] | Not explicitly stated, but method is sensitive for MRLs[2] |
| Recovery (%) | 79.04–97.12%[3][4] | 72.4%–107.1%[2] |
| Relative Standard Deviation (RSD) (%) | 3.30–10.96%[3][4] | 0.4%–14.2%[2] |

Experimental Workflow Diagram



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